molecular formula C12H16ClNO2 B13476584 Methyl1-(4-aminophenyl)cyclobutane-1-carboxylatehydrochloride

Methyl1-(4-aminophenyl)cyclobutane-1-carboxylatehydrochloride

Cat. No.: B13476584
M. Wt: 241.71 g/mol
InChI Key: FKWSSRIMJGKUJK-UHFFFAOYSA-N
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Description

Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H15NO2·HCl It is a derivative of cyclobutane, featuring an aminophenyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Aminophenyl Group: The aminophenyl group is introduced via a substitution reaction, where an appropriate aminophenyl precursor reacts with the cyclobutane ring.

    Esterification: The carboxylate ester is formed through an esterification reaction, typically involving methanol and a carboxylic acid derivative.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-aminocyclobutanecarboxylate hydrochloride: Similar structure but lacks the aminophenyl group.

    Cyclobutanecarboxylic acid derivatives: Various derivatives with different substituents on the cyclobutane ring.

Uniqueness

Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate hydrochloride is unique due to the presence of both the aminophenyl group and the cyclobutane ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c1-15-11(14)12(7-2-8-12)9-3-5-10(13)6-4-9;/h3-6H,2,7-8,13H2,1H3;1H

InChI Key

FKWSSRIMJGKUJK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC1)C2=CC=C(C=C2)N.Cl

Origin of Product

United States

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